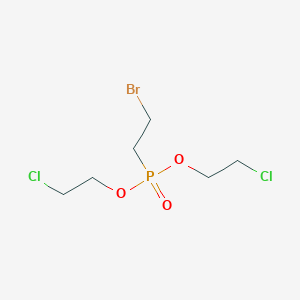
2,3-Dibromo-2-nitropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-2-nitropentane is an organic compound characterized by the presence of bromine and nitro functional groups attached to a pentane backbone
Preparation Methods
The synthesis of 2,3-Dibromo-2-nitropentane can be achieved through several methods. One common approach involves the bromination of 2-nitropentane using bromine in the presence of a suitable catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions on the pentane chain. Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
2,3-Dibromo-2-nitropentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common reagents and conditions for these reactions include hydrogen gas for reduction, strong bases for substitution, and oxidizing agents like potassium permanganate for oxidation .
Scientific Research Applications
2,3-Dibromo-2-nitropentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and nitro groups into other molecules.
Biology: The compound can be used in studies involving the modification of biological molecules to understand their structure and function.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,3-Dibromo-2-nitropentane involves its interaction with molecular targets through its bromine and nitro functional groups. These groups can participate in various chemical reactions, leading to the modification of target molecules. The pathways involved may include nucleophilic substitution, reduction, and oxidation reactions, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
2,3-Dibromo-2-nitropentane can be compared with other similar compounds, such as:
2,3-Dibromo-2-nitrobutane: Similar structure but with a shorter carbon chain.
2,3-Dibromo-2-nitrohexane: Similar structure but with a longer carbon chain.
2,3-Dibromo-2-nitropropane: Similar structure but with a different arrangement of carbon atoms.
The uniqueness of this compound lies in its specific combination of bromine and nitro groups on a pentane backbone, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
62544-98-3 |
|---|---|
Molecular Formula |
C5H9Br2NO2 |
Molecular Weight |
274.94 g/mol |
IUPAC Name |
2,3-dibromo-2-nitropentane |
InChI |
InChI=1S/C5H9Br2NO2/c1-3-4(6)5(2,7)8(9)10/h4H,3H2,1-2H3 |
InChI Key |
ZSJVQFKYVUFIBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)([N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-1-phenyl-3-[(trimethylsilyl)oxy]silolane](/img/structure/B14528079.png)
![5-{1-[4-(Butan-2-yl)phenyl]-2-nitrobutyl}-2H-1,3-benzodioxole](/img/structure/B14528082.png)
![1-{2-[(2,2-Dichloroethenyl)carbamoyl]phenyl}-2-methylpropyl carbonate](/img/structure/B14528085.png)

methanone](/img/structure/B14528087.png)
![6-(Benzenesulfinyl)tetrazolo[5,1-a]phthalazine](/img/structure/B14528089.png)

![1,3-Benzenedicarboxaldehyde, 4,6-bis[bis(acetyloxy)methyl]-](/img/structure/B14528102.png)
![7-Hydroxy-8-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14528111.png)
![N,N',N'',N'''-([1,1'-Biphenyl]-2,2',4,4'-tetrayl)tetrakis(N-acetylacetamide)](/img/structure/B14528115.png)




